molecular formula C12H12FNO B1407307 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-86-9

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No. B1407307
M. Wt: 205.23 g/mol
InChI Key: OZTCBYPWOQCVHV-UHFFFAOYSA-N
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Description

“5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It also plays a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry :

    • Surmont et al. (2009) reported the efficient preparation of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, a class of compounds closely related to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, highlighting their significance in organic synthesis (Surmont et al., 2009).
    • Kothandaraman et al. (2011) described a method for preparing 1H-indole-2-carbaldehydes, demonstrating the relevance of these compounds in the field of organic chemistry (Kothandaraman et al., 2011).
  • Material Science and Structural Analysis :

    • Barakat et al. (2017) conducted a study on the crystal structure and characterization of a compound similar to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, providing insights into the intermolecular interactions and thermal stability of such compounds (Barakat et al., 2017).
  • Pharmaceutical Research :

    • Anderson et al. (1997) described the development of a process for a compound structurally related to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde, highlighting its potential in antidepressant drug development (Anderson et al., 1997).
  • Chemical Sensor Development :

    • Wan et al. (2014) developed an indole-based sensor using a derivative of indole-3-carbaldehyde, demonstrating the application of such compounds in the development of selective chemical sensors (Wan et al., 2014).
  • Green Chemistry :

    • Madan (2020) reported the use of indole-3-carbaldehyde in green chemistry, highlighting the environmentally friendly synthesis of Knoevenagel condensed products, which is relevant to 5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde (Madan, 2020).

Future Directions

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-fluoro-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)11-5-10(13)3-4-12(11)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTCBYPWOQCVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-isopropyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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